molecular formula C25H18ClN3O6S B302573 5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID

5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B302573
M. Wt: 523.9 g/mol
InChI Key: JICUQZNLMIVTEY-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidinylidene moiety, a pyrrol ring, and an isophthalic acid group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinylidene intermediate, followed by the formation of the pyrrol ring, and finally, the attachment of the isophthalic acid group. Common reagents used in these reactions include chlorinated aromatic compounds, thioamides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-{3-[(1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid
  • **5-{3-[(1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}terephthalic acid

Uniqueness

The uniqueness of 5-(3-{[(5E)-1-(3-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H18ClN3O6S

Molecular Weight

523.9 g/mol

IUPAC Name

5-[3-[(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H18ClN3O6S/c1-12-6-14(13(2)28(12)19-8-15(23(32)33)7-16(9-19)24(34)35)10-20-21(30)27-25(36)29(22(20)31)18-5-3-4-17(26)11-18/h3-11H,1-2H3,(H,32,33)(H,34,35)(H,27,30,36)/b20-10+

InChI Key

JICUQZNLMIVTEY-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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